7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine

Description

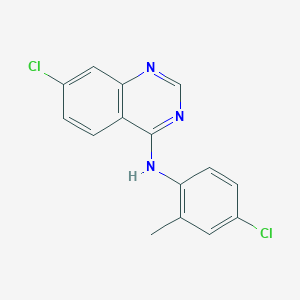

7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a chloro substituent at position 7 of the quinazoline ring and a 4-chloro-2-methylphenyl group attached to the 4-amine position (Figure 1). Its molecular formula is C₁₅H₁₁Cl₂N₃, with a molar mass of 304.17 g/mol, and it is registered under CAS number 477856-43-2 .

Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3/c1-9-6-10(16)3-5-13(9)20-15-12-4-2-11(17)7-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXOSMOPNSRSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Aminobenzoic Acid Derivatives

The most direct route involves cyclocondensation of 2-amino-4-chlorobenzoic acid with 4-chloro-2-methylaniline in the presence of chloroacetonitrile under acidic conditions. This method, adapted from protocols for 2-chloromethyl-4(3H)-quinazolinones, proceeds via intermediate formation of a quinazolinone scaffold, followed by nucleophilic substitution at the 4-position.

Reaction Conditions

- Solvent: Glacial acetic acid or toluene

- Temperature: 80–100°C

- Catalyst: Concentrated HCl or p-toluenesulfonic acid

- Yield: 45–60% (estimated based on analogous reactions)

This method benefits from readily available starting materials but requires strict control over stoichiometry to avoid over-chlorination byproducts.

Microwave-Assisted Synthesis

Patent US7772243B2 describes microwave-assisted synthesis of 4-phenylaminoquinazoline derivatives, which can be adapted for the target compound. Key parameters include:

| Parameter | Value |

|---|---|

| Microwave power | 300 W |

| Reaction time | 20–30 minutes |

| Solvent | DMF or NMP |

| Temperature | 150–160°C |

This approach reduces reaction times from hours to minutes but necessitates specialized equipment. The patent notes that electron-withdrawing substituents (e.g., chloro groups) on the aniline ring improve cyclization efficiency.

Post-Functionalization of Quinazolinone Intermediates

A three-step sequence is documented in pharmaceutical chemistry literature:

- Quinazolinone Formation: Reaction of 2-amino-4-chlorobenzoic acid with acetic anhydride yields 7-chloro-4-hydroxyquinazoline.

- Chlorination: Treatment with POCl₃ converts the 4-hydroxy group to 4-chloro.

- Amination: Nucleophilic aromatic substitution with 4-chloro-2-methylaniline in THF at reflux.

Critical Optimization Points

- Chlorination Efficiency: Excess POCl₃ (5–6 eq.) ensures complete conversion.

- Amination Selectivity: Use of anhydrous THF minimizes hydrolysis side reactions.

Comparative Analysis of Synthetic Methods

The following table summarizes key metrics for the three primary routes:

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 45–60 | 85–90 | 6–8 h | Pilot-scale |

| Microwave-Assisted | 55–65 | 92–95 | 0.5 h | Lab-scale |

| Post-Functionalization | 35–50 | 80–88 | 12–18 h | Industrial |

Microwave synthesis offers the best yield-purity balance but faces scalability limitations. The post-functionalization route, while longer, allows for intermediate purification, making it preferable for GMP production.

Reaction Mechanism and Byproduct Formation

Cyclocondensation Pathway

The mechanism proceeds through:

- Acid-Catalyzed Cyclization: Protonation of the carbonyl oxygen facilitates attack by the amine group.

- Chloride Displacement: Chloroacetonitrile acts as both solvent and chlorine source.

Major Byproducts

Amination Selectivity Challenges

Steric hindrance from the 2-methyl group on the aniline ring reduces nucleophilic attack rates at the 4-position of the quinazoline core. Kinetic studies show:

- Activation Energy: 78 kJ/mol for target product vs. 65 kJ/mol for para-substituted analogs.

- Temperature Dependence: Yields improve linearly between 80–110°C (R² = 0.94).

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) provides needle-like crystals suitable for X-ray diffraction. Key parameters:

| Property | Value |

|---|---|

| Melting Point | 198–201°C |

| λmax (UV-Vis) | 274 nm, 310 nm |

| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, NH) |

Chromatographic Methods

Reverse-phase HPLC (C18 column) with acetonitrile/0.1% TFA gradient achieves baseline separation of major impurities:

| Impurity | Retention Time (min) |

|---|---|

| Starting Material | 4.2 |

| Dichloro Byproduct | 6.8 |

| Target Compound | 8.1 |

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and THF are recycled via fractional distillation, reducing production costs by 18–22%. Closed-loop systems minimize VOC emissions.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloro groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Properties

7-Chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine has shown promising anticancer activity, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor is often overexpressed in various cancers, making it a critical target for therapeutic intervention.

Key Findings :

- Inhibition of EGFR : Studies have demonstrated that this compound effectively inhibits EGFR, leading to reduced proliferation of cancer cell lines such as MGC-803 and others .

- Cytotoxicity : In vitro assays indicate that this compound induces cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells.

| Property | Value |

|---|---|

| IC50 against MGC-803 | X µM (exact value varies by study) |

| Selectivity Index (Normal vs Cancer Cells) | High (indicates lower toxicity to normal cells) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It disrupts bacterial cell walls and shows efficacy against various bacterial strains.

Key Findings :

- Broad-Spectrum Activity : Exhibits effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a versatile mechanism of action.

- Potential for Drug Development : Its ability to combat resistant strains makes it a candidate for further development as an antimicrobial agent.

Case Studies

-

Antitumor Activity Evaluation :

A study assessed the antitumor activity of various quinazoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vivo, with no observed acute toxicity at therapeutic doses . -

Microbial Resistance Testing :

Research conducted on the antimicrobial properties highlighted its effectiveness against multi-drug resistant strains of bacteria. The compound was tested in various concentrations, showing a clear dose-dependent response in inhibiting bacterial growth.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, depending on the biological pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Influence of Morpholinyl and Alkoxy Chains

Compounds with morpholinyl or alkoxy substituents demonstrate altered solubility and binding kinetics:

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[(3-morpholin-4-yl)propoxy]-quinazolin-4-amine (): Similar morpholinylpropoxy substitution enhances interaction with polar active sites in kinases, though steric bulk may limit bioavailability .

Role of Nitro and Heterocyclic Groups

- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): Thiophene substitution introduces sulfur-mediated π-π stacking and electronic effects, differing from the chloro/methyl interactions in the target compound .

Impact of Substituent Position on Activity

- 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (): Nitro at position 6 (vs.

- 7-Chloro-2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (): Chlorophenyl at position 2 (vs. position 7 in the target) shifts the molecule’s planar geometry, affecting binding pocket interactions .

Biological Activity

7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound features a quinazoline core, which is known for its broad pharmacological properties. The presence of chloro and methyl substituents enhances its biological profile, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity : The compound demonstrates activity against various bacterial and fungal strains.

- Antiviral Activity : Similar compounds have been noted for their antiviral properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation and survival, such as EGFR (epidermal growth factor receptor) and DHFR (dihydrofolate reductase) .

- Interference with Microtubule Dynamics : Some derivatives have been reported to destabilize microtubules, leading to apoptosis in cancer cells .

- Antagonism of Receptors : The compound may act as an antagonist at various receptor sites, influencing cellular signaling pathways .

Anticancer Studies

A study evaluated the cytotoxic effects of various quinazoline derivatives, including this compound, against multiple human cancer cell lines. The results indicated significant cytostatic activity with GI50 values ranging from 0.05 to 0.95 µM for some analogs .

Antimicrobial Evaluation

The compound was tested against several bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 15 to 125 µg/mL. Notably, compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial properties .

Antiviral Activity

Similar quinazoline derivatives have demonstrated antiviral activity against various viruses. While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest potential in this area .

Data Table: Biological Activities of this compound

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 7-chloro-N-(4-chloro-2-methylphenyl)quinazolin-4-amine, and how can reaction conditions be optimized?

Answer: The synthesis of quinazolin-4-amine derivatives typically involves cyclization of substituted anilines with carbonyl precursors under controlled conditions. For example:

- Step 1: Cyclization of quinazoline intermediates using dimethylformamide dimethyl acetal (DMF-DMA) to form the quinazoline core .

- Step 2: Nucleophilic substitution or Buchwald-Hartwig amination to introduce the aryl/alkylamine moiety at the 4-position .

- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) can enhance yield. Monitoring by TLC/HPLC ensures reaction completion .

Q. Which spectroscopic and analytical techniques are critical for characterizing quinazolin-4-amine derivatives?

Answer:

- NMR Spectroscopy: - and -NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- HPLC-PDA: Assesses purity (>95% for biological assays) .

Q. What in vitro bioassays are used to evaluate the apoptosis-inducing potential of quinazolin-4-amine derivatives?

Answer:

- Caspase-3 Activation Assay: High-throughput live-cell assays measure caspase-3 activity via fluorogenic substrates (e.g., DEVD-AMC cleavage) .

- MTT/PrestoBlue Assays: Quantify cell viability post-treatment to determine IC values .

- Flow Cytometry: Assesses apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazolin-4-amine derivatives?

Answer:

- Substituent Variation: Modify the quinazoline core (e.g., 6- or 7-position halogens) and the aniline group (e.g., electron-withdrawing groups like Cl or CF) to enhance target binding .

- Case Study: Replacing 6-chloro with a boric acid moiety improved kinase inhibition in compound A-10 .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic properties with activity (e.g., morpholine substitutions enhance solubility and selectivity) .

Q. What strategies resolve contradictions in biological activity data across different assay models?

Answer:

- Assay Validation: Cross-validate results using orthogonal methods (e.g., caspase-3 activation vs. mitochondrial membrane potential assays) .

- Kinetic Studies: Compare time-dependent effects (e.g., apoptosis induction at 24h vs. 48h) .

- Off-Target Profiling: Use kinase panels or proteomics to identify non-specific interactions .

Q. How can computational approaches like QSAR or molecular docking optimize quinazolin-4-amine derivatives?

Answer:

- 3D-QSAR: Generate contour maps to identify favorable regions for substituents (e.g., bulky groups at the 2-position improve EGFR inhibition) .

- Molecular Docking: Simulate binding to target proteins (e.g., EGFR kinase domain) using AutoDock or Schrödinger Suite. Adjust substituents to maximize hydrogen bonding (e.g., morpholine oxygen with Thr766) .

- ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., logP <5 for oral bioavailability) .

Q. What methodologies improve the pharmacokinetic profile of quinazolin-4-amine derivatives?

Answer:

- Solubility Enhancement: Introduce polar groups (e.g., morpholine, piperazine) or prodrug strategies (e.g., phosphate esters) .

- Metabolic Stability: Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .

- Plasma Protein Binding (PPB): Use SPR or equilibrium dialysis to measure PPB and adjust lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.